molecular formula C48H55FN5O8P B12389774 DMT-2'-F-dC(Bz)-CE-Phosphoramidite

DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Cat. No.: B12389774
M. Wt: 879.9 g/mol
InChI Key: FRKTVAMUNPTWSJ-BMDAQKNPSA-N
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Description

DMT-2’-F-dC(Bz)-CE-Phosphoramidite is a modified nucleoside derivative. It is a fluorinated and benzoylated cytidine analog, which is used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of nucleic acid chemistry due to its ability to enhance the stability and binding affinity of oligonucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMT-2’-F-dC(Bz)-CE-Phosphoramidite involves multiple steps. The starting material is typically a protected nucleoside, which undergoes fluorination at the 2’ position. The benzoyl group is then introduced at the N4 position. The final step involves the attachment of the phosphoramidite group, which is essential for its incorporation into oligonucleotides.

Industrial Production Methods

Industrial production of DMT-2’-F-dC(Bz)-CE-Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product. The compound is typically stored at low temperatures to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

DMT-2’-F-dC(Bz)-CE-Phosphoramidite undergoes various chemical reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

    Substitution: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.

Major Products

    Oxidation: The major product is the corresponding phosphate derivative.

    Substitution: The products depend on the nucleophile used but typically involve the replacement of the fluorine atom.

Scientific Research Applications

DMT-2’-F-dC(Bz)-CE-Phosphoramidite has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified oligonucleotides for various biochemical studies.

    Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing.

    Medicine: Investigated for its potential in therapeutic applications, including cancer treatment and antiviral therapies.

    Industry: Utilized in the production of diagnostic tools and molecular probes.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into oligonucleotides. The fluorine atom enhances the binding affinity and stability of the oligonucleotides, making them more resistant to enzymatic degradation. The benzoyl group further stabilizes the nucleoside, while the phosphoramidite group facilitates its incorporation into oligonucleotides during synthesis.

Comparison with Similar Compounds

Similar Compounds

    2’-Fluoro-2’-deoxycytidine: Another fluorinated cytidine analog with similar properties.

    5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position.

    2’-O-Methylcytidine: A cytidine analog with a methyl group at the 2’ position.

Uniqueness

DMT-2’-F-dC(Bz)-CE-Phosphoramidite is unique due to its combination of fluorination, benzoylation, and the presence of the phosphoramidite group. This combination enhances the stability and binding affinity of oligonucleotides, making it particularly valuable in nucleic acid chemistry and therapeutic applications.

Properties

Molecular Formula

C48H55FN5O8P

Molecular Weight

879.9 g/mol

IUPAC Name

N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-fluorooxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1

InChI Key

FRKTVAMUNPTWSJ-BMDAQKNPSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F

Origin of Product

United States

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